Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Overview
Description
“Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 1956309-44-6 . It has a molecular weight of 241.72 . The IUPAC name for this compound is methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2.ClH/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9;/h5-7,11H,2-4,13H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The compound has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.317 mg/ml or 0.00131 mol/l .Scientific Research Applications
2. Chemical Synthesis and Derivative Studies The compound has been a focus in chemical synthesis, aiming to develop various derivatives with potential pharmaceutical applications. For instance, it was used in synthesizing tetrahydronaphthalene-6,7-diol, a compound with significant implications in medicinal chemistry (Göksu et al., 2003). Another study outlined the synthesis of various tetrahydronaphthalene derivatives with potential antioxidant and tumor inhibitory activities (Hamdy et al., 2013).
3. Cardiovascular Research Some research has explored the potential cardiovascular applications of derivatives of the compound. A study synthesized various N-substituted amino alcohols of tetrahydronaphthalene and tested them for vasodilating activity, indicating its potential in developing cardiovascular agents (Miyake et al., 1983).
4. Photochemistry and Fluorescence Studies Investigations into the photochemical properties of tetrahydronaphthalene derivatives have been conducted. A study focused on the deactivation of excited amino tetrahydronaphthalene in various solvents, providing insights into the fluorescence properties and photochemical behavior of such compounds (Chatterjee et al., 1986).
5. Crystallography and Solid-State Studies The compound and its derivatives have been subjects in crystallography and solid-state chemistry research. One study investigated the solid-state disorder of tetrahydronaphthalene derivatives using solid-state NMR and single crystal X-ray diffraction, contributing to the understanding of molecular conformations and dynamic disorder in solid states (Facey et al., 1996).
Safety And Hazards
properties
IUPAC Name |
methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXJNEAOJHBQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666525 | |
Record name | Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
501441-76-5 | |
Record name | Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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